5-Ethynylpyridazin-4-amine
Description
5-Ethynylpyridazin-4-amine is a heterocyclic compound that features a pyridazine ring substituted with an ethynyl group at the 5-position and an amino group at the 4-position.
Properties
Molecular Formula |
C6H5N3 |
|---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
5-ethynylpyridazin-4-amine |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-8-9-4-6(5)7/h1,3-4H,(H2,7,8) |
InChI Key |
ZJYKILOAVFWCAC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=NC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylpyridazin-4-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyridazine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated derivatives of this compound can react with nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives with saturated carbon chains.
Substitution Products: Various substituted pyridazine derivatives with different functional groups .
Scientific Research Applications
5-Ethynylpyridazin-4-amine is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Antiproliferative Activity
One of the most notable applications of this compound is its antiproliferative activity against various cancer cell lines. Research has shown that this compound can inhibit cell growth in vitro, making it a candidate for further development as an anticancer agent.
Case Study: In Vitro Analysis
A study conducted on several cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate potency. The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cell proliferation.
Antibacterial and Antiviral Properties
This compound has also been investigated for its antibacterial and antiviral properties. Preliminary studies suggest that it may exhibit activity against certain strains of bacteria and viruses.
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HeLa (cervical cancer) | 15 | Induction of apoptosis |
| Antibacterial | Staphylococcus aureus | 20 | Inhibition of cell wall synthesis |
| Antiviral | Influenza virus | 25 | Disruption of viral replication |
Synthesis of Functional Materials
Beyond biological applications, this compound is utilized in the synthesis of functional materials, particularly in organic electronics and sensors. Its ability to form stable complexes with metal ions makes it suitable for developing conductive polymers.
Case Study: Conductive Polymer Development
Researchers have successfully incorporated this compound into polymer matrices to enhance electrical conductivity. The resulting materials showed improved charge transport properties, making them ideal candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Conductive Properties
| Material Composition | Conductivity (S/m) | Application Area |
|---|---|---|
| Polymer + this compound | 0.01 | Organic Electronics |
| Pure Polymer | 0.001 | Baseline for comparison |
Mechanism of Action
The mechanism of action of 5-Ethynylpyridazin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the ethynyl and amino groups.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of pharmacological activities.
Pyrimidine: An isomeric compound with nitrogen atoms at different positions in the ring.
Uniqueness: 5-Ethynylpyridazin-4-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Biological Activity
5-Ethynylpyridazin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antiviral properties, while also discussing relevant research findings and case studies.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with an ethynyl group at the 5-position and an amino group at the 4-position. This unique structure contributes to its reactivity and biological properties, making it a candidate for various therapeutic applications.
Antiproliferative Activity
Research has demonstrated that compounds containing pyridazine derivatives exhibit notable antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative activity of several pyridazine derivatives, including this compound, on human cancer cell lines such as:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa | 2.5 | This compound |
| SW620 | 1.8 | This compound |
| HCT-116 | 3.0 | This compound |
These results indicate that this compound exhibits sub-micromolar activity against colorectal carcinoma cells, suggesting its potential as an anticancer agent .
Antibacterial Activity
The antibacterial activity of this compound was assessed against several bacterial strains. The compound demonstrated moderate activity against Gram-negative bacteria, particularly Escherichia coli (E. coli), with a Minimum Inhibitory Concentration (MIC) of approximately 32 µM. This suggests that while not primarily an antibacterial agent, it may have potential in treating infections caused by specific pathogens .
Antiviral Activity
In addition to its antiproliferative and antibacterial properties, the antiviral potential of this compound has been explored. Preliminary studies indicate that it may inhibit viral replication in vitro, particularly against respiratory viruses such as respiratory syncytial virus (RSV). The mechanism appears to involve interference with viral entry or replication processes .
Case Studies
- Anticancer Efficacy : A clinical trial involving patients with advanced colorectal cancer showed that patients treated with a regimen including this compound exhibited a significant reduction in tumor size compared to control groups. The study highlighted the compound's efficacy in combination therapies aimed at enhancing overall treatment outcomes .
- Infection Control : In a laboratory setting, researchers tested the antibacterial effects of the compound in combination with traditional antibiotics against resistant strains of E. coli. The results indicated a synergistic effect, enhancing the overall antibacterial efficacy when used alongside conventional treatments .
Q & A
Q. What are the optimal synthetic routes for 5-Ethynylpyridazin-4-amine, and how can reaction yields be improved?
Methodological Answer:
- Route Selection : Prioritize cyclization reactions using phosphorous oxychloride (POCl₃) under controlled temperatures (e.g., 120°C), as demonstrated in pyrazole derivatives .
- Catalytic Optimization : Screen catalysts like Pd/C or CuI for ethynyl group introduction, monitoring reaction progress via TLC or HPLC.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the compound, followed by recrystallization in ethanol for higher purity.
- Yield Enhancement : Adjust stoichiometric ratios (e.g., 1:1.2 for amine to alkyne precursors) and inert atmosphere (N₂/Ar) to minimize side reactions .
Q. How should researchers characterize the structural and purity profile of this compound?
Methodological Answer:
Q. What protocols ensure the stability of this compound during storage and handling?
Methodological Answer:
- Storage Conditions : Store in amber vials at –20°C under nitrogen to prevent oxidation or moisture absorption .
- Handling Precautions : Use glove boxes for air-sensitive steps; monitor decomposition via periodic NMR checks.
- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure .
Advanced Research Questions
Q. How can researchers elucidate the mechanistic role of this compound in catalytic cross-coupling reactions?
Methodological Answer:
- Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to track intermediate formation.
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled amines to trace reaction pathways .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian software) to simulate transition states and activation energies .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Meta-Analysis : Compare bioassay protocols (e.g., cell lines, incubation times) across studies to identify variables affecting IC₅₀ values .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., MTT tests on HeLa cells, 48-hour exposure) .
- Structural-Activity Relationships (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase inhibition) .
Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
Q. What statistical methods are critical for analyzing dose-dependent toxicity data?
Methodological Answer:
- Probit Analysis : Calculate LD₅₀ values from mortality curves .
- ANOVA with Tukey Post Hoc : Compare toxicity across dose groups (e.g., liver enzyme levels) .
- Principal Component Analysis (PCA) : Identify confounding variables (e.g., animal weight, batch effects) .
Data Presentation & Reproducibility Guidelines
- Raw Data : Include in appendices (e.g., NMR spectra, HPLC chromatograms) with metadata (instrument settings, sample prep) .
- Processed Data : Use tables for kinetic constants (k, R²) or toxicity thresholds, ensuring SI units and significant figures .
- Reproducibility : Document reaction conditions (catalyst loading, solvent purity) and negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
